2-(3-metil-4-nitrofenil)acetato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

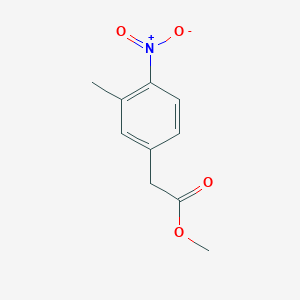

Methyl 2-(3-methyl-4-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4 It is a derivative of phenylacetic acid and contains a nitro group and a methyl group on the aromatic ring

Aplicaciones Científicas De Investigación

Methyl 2-(3-methyl-4-nitrophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methyl-4-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(3-methyl-4-nitrophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(3-methyl-4-nitrophenyl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2-(3-methyl-4-aminophenyl)acetic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Hydrolysis: 3-methyl-4-nitrophenylacetic acid and methanol.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-methyl-4-nitrophenyl)acetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Methyl 2-(3-methyl-4-nitrophenyl)acetate can be compared with other similar compounds such as:

Methyl 2-(4-nitrophenyl)acetate: Lacks the methyl group on the aromatic ring, which can influence its reactivity and applications.

Methyl 2-(3-methyl-4-aminophenyl)acetate: The amino derivative obtained through reduction of the nitro group.

Phenylacetic acid derivatives: Various derivatives with different substituents on the aromatic ring, affecting their chemical properties and uses.

Actividad Biológica

Methyl 2-(3-methyl-4-nitrophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological properties, and relevant case studies related to this compound.

Chemical Structure and Synthesis

Methyl 2-(3-methyl-4-nitrophenyl)acetate can be synthesized through various chemical reactions. The structure includes a nitrophenyl group, which is known to enhance biological activity. The synthesis typically involves the nitration of phenolic compounds followed by esterification processes.

Anticancer Properties

Recent studies have demonstrated that derivatives of nitrophenylacetates exhibit significant cytotoxic effects against various cancer cell lines. For example, methyl 3-(4-nitrophenyl)acrylate has shown an IC50 value of 7.98 µg/mL against P388 murine leukemia cells, indicating strong anticancer potential . This suggests that methyl 2-(3-methyl-4-nitrophenyl)acetate may possess similar properties due to structural similarities with other nitrophenyl compounds.

The mechanism by which these compounds exert their anticancer effects is primarily through the induction of apoptosis in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which lead to cellular stress and subsequent cell death. The MTT assay is commonly used to evaluate cell viability and cytotoxicity, providing insights into the compound's effectiveness.

Cytotoxicity Testing

In a study evaluating the cytotoxicity of various nitrophenyl derivatives, methyl 2-(3-methyl-4-nitrophenyl)acetate was tested alongside its analogs. The results indicated that modifications in the nitro group position significantly influenced biological activity. Table 1 summarizes the IC50 values for different derivatives tested against P388 leukemia cells.

| Compound | IC50 (µg/mL) |

|---|---|

| Methyl 3-(4-nitrophenyl)acrylate | 7.98 |

| Methyl 3-(2-nitrophenyl)acrylate | 27.78 |

| Methyl 2-(3-methyl-4-nitrophenyl)acetate | TBD |

Safety and Toxicity

The safety profile of methyl 2-(3-methyl-4-nitrophenyl)acetate has been evaluated in several toxicity studies. Acute toxicity assessments indicate that while the compound may cause irritation upon contact with skin or eyes, long-term exposure does not appear to produce chronic adverse effects . However, further studies are necessary to fully understand its toxicological profile.

Propiedades

IUPAC Name |

methyl 2-(3-methyl-4-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUDCBWIPGOCFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.